6-Chloro-4-hydrazino-8-methylquinoline hydrochloride

Catalog No.
S12320088
CAS No.
1172722-59-6
M.F
C10H11Cl2N3
M. Wt
244.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-4-hydrazino-8-methylquinoline hydrochlori...

CAS Number

1172722-59-6

Product Name

6-Chloro-4-hydrazino-8-methylquinoline hydrochloride

IUPAC Name

(6-chloro-8-methylquinolin-4-yl)hydrazine;hydrochloride

Molecular Formula

C10H11Cl2N3

Molecular Weight

244.12 g/mol

InChI

InChI=1S/C10H10ClN3.ClH/c1-6-4-7(11)5-8-9(14-12)2-3-13-10(6)8;/h2-5H,12H2,1H3,(H,13,14);1H

InChI Key

LGBBFAMZUMNJES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C(C=CN=C12)NN)Cl.Cl

6-Chloro-4-hydrazino-8-methylquinoline hydrochloride is a chemical compound with the molecular formula C10H11Cl2N3C_{10}H_{11}Cl_2N_3 and a molecular weight of approximately 244.12 g/mol. It features a quinoline structure, which is a bicyclic aromatic compound containing nitrogen. The presence of the hydrazino group (-NH-NH2) and chlorine atom contributes to its unique chemical properties and potential biological activities. This compound is primarily utilized in biochemical research, particularly in proteomics.

The chemical reactivity of 6-Chloro-4-hydrazino-8-methylquinoline hydrochloride can be attributed to the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution: The hydrazino group can act as a nucleophile, allowing for substitutions at electrophilic centers.
  • Condensation Reactions: The compound can undergo condensation with aldehydes or ketones, forming hydrazones.
  • Reduction Reactions: The hydrazino group can be oxidized or reduced depending on the reaction conditions, potentially leading to various derivatives.

Research indicates that 6-Chloro-4-hydrazino-8-methylquinoline hydrochloride exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies suggest that this compound may possess antibacterial and antifungal activities, making it a candidate for further pharmacological development.
  • Anticancer Potential: Preliminary investigations have shown that derivatives of hydrazinoquinolines can inhibit cancer cell proliferation, indicating potential therapeutic applications in oncology.

Several synthesis methods have been documented for 6-Chloro-4-hydrazino-8-methylquinoline hydrochloride:

  • Hydrazinolysis of Quinoline Derivatives: This method involves the reaction of a suitable quinoline derivative with hydrazine hydrate under acidic conditions.
  • Chlorination Reactions: Chlorination of 4-hydrazino-8-methylquinoline using chlorinating agents can yield the desired product.
  • One-Pot Synthesis: A more efficient approach may involve a one-pot reaction where starting materials are combined with reagents to form the compound directly.

6-Chloro-4-hydrazino-8-methylquinoline hydrochloride has several applications in scientific research:

  • Proteomics Research: It is used as a biochemical tool for studying protein interactions and functions.
  • Pharmaceutical Development: Its potential antimicrobial and anticancer properties make it a candidate for drug development.
  • Chemical Probes: The compound may serve as a chemical probe in various biological assays to investigate cellular processes.

Interaction studies involving 6-Chloro-4-hydrazino-8-methylquinoline hydrochloride focus on its binding affinity and activity against biological targets:

  • Protein Binding Studies: Investigations into how this compound interacts with specific proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Assays: The potential inhibitory effects on enzymes relevant to disease pathways are being explored, particularly in cancer and infectious diseases.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 6-Chloro-4-hydrazino-8-methylquinoline hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Characteristics
8-Chloro-4-hydrazino-6-methylquinolineSimilar quinoline structure; different methyl positionMay exhibit different biological activities
4-Hydrazinobenzoic AcidContains a carboxylic acid group; no chlorineKnown for its role in dye synthesis
6-MethylquinolineLacks hydrazino group; contains only methyl substitutionPrimarily used as an intermediate in organic synthesis

Each of these compounds offers distinct properties and potential applications, yet 6-Chloro-4-hydrazino-8-methylquinoline hydrochloride stands out due to its specific hydrazino functionalization and associated biological activities.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

243.0330028 g/mol

Monoisotopic Mass

243.0330028 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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